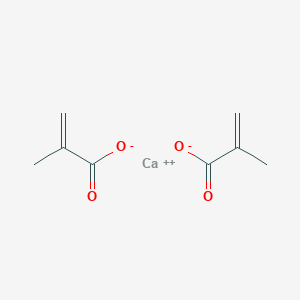

Calcium methacrylate

概要

説明

Calcium methacrylate is a chemical compound that belongs to the family of methacrylate salts. It is formed by the reaction of methacrylic acid with calcium hydroxide. This compound is known for its applications in various fields, including dental materials, bone cements, and as an additive in concrete. Its chemical formula is Ca(C_5H_7O_2)_2.

準備方法

Synthetic Routes and Reaction Conditions: Calcium methacrylate can be synthesized through the neutralization reaction between methacrylic acid and calcium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows: [ \text{2CH}_2\text{=C(CH}_3\text{)COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_2\text{=C(CH}_3\text{)COO)}_2 + \text{2H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful addition of methacrylic acid to a suspension of calcium hydroxide under controlled temperature and pH conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound.

化学反応の分析

Key Reaction

Radical Polymerization Mechanism

CaMA undergoes radical polymerization in aprotic solvents like DMF, achieving up to 60–65% isotactic triad content (mm) . The stereoregulation arises from chelated bridging scaffolds :

-

Coordination Structure : Ca²⁺ forms a μ-κ²:κ¹ bridging motif with the terminal, penultimate, and incoming monomer carboxylates, positioning the radical and monomer for isotactic addition .

-

Key Interactions :

-

Distonic Radical-Cation Stabilization : Electrostatic interactions between Ca²⁺ and the radical delocalize spin density, lowering activation energy by 6–28 kJ/mol .

-

Terminal-Monomer Pathway : Favored due to shorter radical-cation distances (3.76–3.90 Å vs. 4.10–4.26 Å in terminal-penultimate mode) .

-

Solvent Effects on Polymerization

Solvent polarity critically impacts tacticity:

| Solvent System | Isotactic Triad (mm) | Syndiotactic Triad (rr) |

|---|---|---|

| DMF | 60–65% | 20–25% |

| DMF + 10% Water | <50% | Increased |

| DMF + Toluene (low ε) | 65% | 15–20% |

-

Polar Solvents (e.g., Water) : Disrupt Ca²⁺-carboxylate bridges, reducing isotacticity .

-

Aprotic Solvents (e.g., DMF) : Stabilize bridging scaffolds, enhancing stereocontrol .

Kinetic and Thermodynamic Insights

-

Activation Energy : Terminal-monomer propagation is favored by 11–12.5 kJ/mol over terminal-penultimate pathways due to stronger radical-cation interactions .

-

Thermodynamic Stability : Bridging coordination modes are ~40 kJ/mol more stable than chelated or non-chelated structures in DMF .

Comparative Analysis with Other Methacrylate Salts

| Counter-Cation | Solvent | Tacticity (mm) | Key Limitation |

|---|---|---|---|

| Ca²⁺ | DMF | 60–65% | Requires low-polarity solvents |

| Mg²⁺ | DMF | 20% | Rigid coordination geometry |

| Li⁺ | DMF | 29% | Weak bridging capability |

-

Magnesium Methacrylate (MgMA) : Smaller ionic radius (0.72 Å vs. 1.00 Å for Ca²⁺) limits bridging scaffold formation, leading to atactic polymer .

Degradation and Stability

While not explicitly covered in the literature, CaMA’s ionic nature suggests susceptibility to hydrolysis in aqueous environments, reverting to methacrylic acid and calcium hydroxide.

科学的研究の応用

Key Applications

-

Dentistry

- Dental Resins : CMA is incorporated into dental resins for its ability to enhance the remineralization of hydroxyapatite (HA), a key component of tooth enamel. Research has shown that dental composites containing CMA can significantly reduce sensitivity and improve enamel integrity by promoting HA crystal formation on the resin surface .

- Case Study : A study demonstrated that increasing CMA content in dental resins resulted in thicker mineralized layers of HA, enhancing bioactivity and cell viability when tested with L929 cells .

-

Bone Cements

- Improved Mechanical Properties : CMA is used in bone cements to enhance mechanical strength and biocompatibility. Its incorporation leads to better integration with bone tissue and promotes osteogenesis.

- Case Study : Research indicated that experimental dental composites with methacrylate-functionalized calcium phosphate showed improved bioactivity and physical properties suitable for clinical applications in bone repair .

-

Polymer Science

- Synthesis of Polymers : CMA serves as a monomer in the synthesis of various polymers, including those with enhanced mechanical properties and biocompatibility. Its radical polymerization characteristics allow for the development of materials with specific stereoregularities.

- Case Study : A study on isotactic regulation during the radical polymerization of CMA revealed that chelation effects could enhance the reactivity and control over polymerization outcomes, leading to materials with desirable properties .

-

Concrete Additives

- Self-Healing Properties : In construction, CMA is utilized as an additive to improve the self-healing capabilities of concrete, enhancing durability and longevity.

- Research Findings : The addition of CMA to concrete formulations has been shown to facilitate healing processes through mineral precipitation, thus extending the lifespan of concrete structures.

作用機序

The mechanism of action of calcium methacrylate varies depending on its application:

Dental Applications: In dental resins, this compound promotes the formation of hydroxyapatite crystals, which helps in the remineralization of enamel.

Concrete Additives: As a concrete additive, this compound reacts with calcium hydroxide to form a self-healing matrix that can repair microcracks and improve the durability of concrete structures.

類似化合物との比較

Calcium methacrylate can be compared with other methacrylate salts and calcium-based compounds:

Calcium Acrylate: Similar to this compound, calcium acrylate is used in polymer synthesis and as an additive in various materials. this compound has better polymerization properties and is more commonly used in dental and bone applications.

Calcium Phosphate: While calcium phosphate is primarily used in bone cements and dental materials, this compound offers additional benefits such as improved polymerization and self-healing properties.

Magnesium Methacrylate: Magnesium methacrylate is another methacrylate salt used in similar applications. this compound is preferred due to its higher reactivity and better compatibility with various polymers.

生物活性

Calcium methacrylate (CMA) is a calcium salt of methacrylic acid that has garnered attention in various biomedical applications due to its bioactive properties. This article explores the biological activity of CMA, focusing on its effects in dental materials, potential for mineralization, and implications in tissue engineering.

Overview of this compound

CMA is commonly used in dental restorative materials due to its ability to release calcium ions, which are essential for the remineralization of enamel and dentin. Its incorporation into dental resins enhances their mechanical properties and bioactivity, making them suitable for clinical applications.

Mechanisms of Biological Activity

- Calcium Ion Release : CMA can release calcium ions in a controlled manner, promoting hydroxyapatite (HA) formation, which is crucial for remineralizing damaged tooth structures .

- Cell Proliferation and Adhesion : Studies have shown that dental materials containing CMA exhibit good biocompatibility, as evidenced by the proliferation and adhesion of L929 cells on their surfaces .

- Mineralization Potential : The ability of CMA to induce mineralization is significant; it facilitates the formation of HA crystals on the surface of dental restoratives, enhancing their functional longevity .

Case Study 1: Dental Restorative Material

A recent study investigated a bifunctional monomer formulation incorporating CMA into Bis-GMA/TEGDMA resins. The findings indicated:

- Mechanical Properties : The compression modulus decreased with increasing CMA content but maintained adequate strength for clinical use.

- Mineralization : After immersion in calcium and phosphate solutions, samples showed significant HA crystal formation, indicating effective mineralization capability .

| Sample Composition | Compression Modulus (MPa) | HA Crystal Formation |

|---|---|---|

| 30% CMA | 1500 | Moderate |

| 40% CMA | 1200 | High |

| 50% CMA | 1000 | Very High |

Case Study 2: Granulomatous Reactions

Another study highlighted adverse reactions associated with methacrylate injections, including CMA. Four patients developed granulomas leading to hypercalcemia after cosmetic procedures involving methacrylate fillers. This case underscores the importance of monitoring calcium levels post-injection and understanding the biological responses induced by methacrylate compounds .

Comparative Analysis with Other Materials

CMA's biological activity can be compared with other calcium-releasing materials:

| Material | Calcium Release Rate | Bioactivity Level | Application |

|---|---|---|---|

| This compound | High | Excellent | Dental Restoratives |

| Amorphous Calcium Phosphate (ACP) | Moderate | Good | Remineralization |

| Polymethyl Methacrylate (PMMA) | Low | Fair | Bone Substitutes |

特性

CAS番号 |

16809-88-4 |

|---|---|

分子式 |

C4H6CaO2 |

分子量 |

126.17 g/mol |

IUPAC名 |

calcium;2-methylprop-2-enoate |

InChI |

InChI=1S/C4H6O2.Ca/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |

InChIキー |

LYMYOENPASUELF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] |

正規SMILES |

CC(=C)C(=O)O.[Ca] |

Key on ui other cas no. |

16809-88-4 |

関連するCAS |

79-41-4 (Parent) |

同義語 |

2-methylacrylic acid methacrylic acid methacrylic acid, calcium salt methacrylic acid, sodium salt sodium methacrylate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。